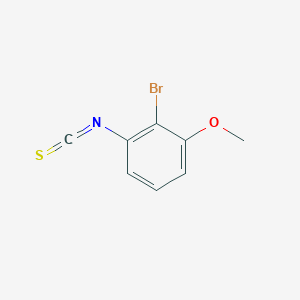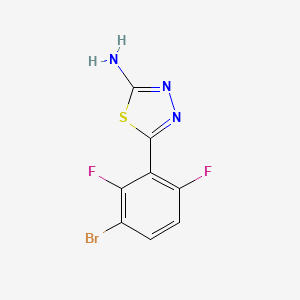
2-(Dichloromethyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dichloromethyl)biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a dichloromethyl group attached to one of the benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloromethyl)biphenyl typically involves the chloromethylation of biphenyl. One common method includes the reaction of biphenyl with chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane, resulting in the formation of the desired dichloromethyl derivative .
Industrial Production Methods: For industrial production, the process is scaled up and optimized for higher yields and efficiency. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Dichloromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to formyl or carboxyl groups.
Reduction: The compound can be reduced to form 2-(methyl)biphenyl.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: 2-(Formyl)biphenyl or 2-(carboxyl)biphenyl.
Reduction: 2-(Methyl)biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used .
Aplicaciones Científicas De Investigación
2-(Dichloromethyl)biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, including polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of 2-(Dichloromethyl)biphenyl involves its interaction with various molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect molecular pathways and biological processes, making the compound of interest for studying its effects on cells and tissues .
Comparación Con Compuestos Similares
- 2-(Chloromethyl)biphenyl
- 2-(Bromomethyl)biphenyl
- 2-(Methyl)biphenyl
Comparison: 2-(Dichloromethyl)biphenyl is unique due to the presence of two chlorine atoms in the methyl group, which can significantly influence its reactivity and interactions compared to its mono-substituted counterparts. The dichloromethyl group provides distinct chemical properties, such as increased electrophilicity and potential for forming reactive intermediates, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H10Cl2 |
|---|---|
Peso molecular |
237.12 g/mol |
Nombre IUPAC |
1-(dichloromethyl)-2-phenylbenzene |
InChI |
InChI=1S/C13H10Cl2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H |
Clave InChI |
DNMIWTRPMLDNKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Bis(trifluoroacetate)](/img/structure/B13684911.png)













